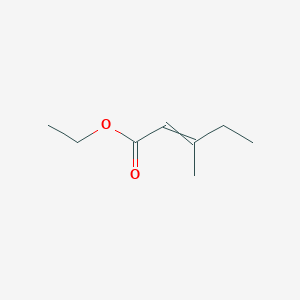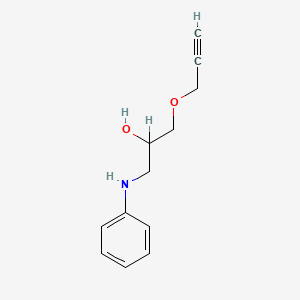
Hafnium;nickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hafnium and nickel form a binary alloy system that exhibits unique properties due to the combination of these two elements. Hafnium is a transition metal known for its high melting point, corrosion resistance, and ability to absorb neutrons, making it valuable in nuclear applications. Nickel, another transition metal, is known for its strength, ductility, and resistance to oxidation and corrosion. The combination of hafnium and nickel results in an alloy with enhanced mechanical properties and high-temperature stability, making it useful in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of hafnium-nickel alloys typically involves the use of a vacuum arc furnace. In this method, a nonconsumable electrode is used to melt a mixture of hafnium and nickel powders. The process is carried out under a vacuum to minimize contamination from atmospheric gases. The hafnium powder is often pre-annealed and pressed to ensure uniformity and reduce impurities .
Industrial Production Methods
Industrial production of hafnium-nickel alloys involves vacuum induction melting, where the alloy is melted in a vacuum induction furnace. This method ensures high purity and uniform distribution of hafnium in the nickel matrix. The resulting alloy is then cast into desired shapes and sizes for various applications .
化学反応の分析
Types of Reactions
Hafnium-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The alloy can react with halogens to form halides, such as hafnium tetrachloride (HfCl₄) and nickel chloride (NiCl₂) .
Common Reagents and Conditions
Oxidation: Hafnium-nickel alloys can oxidize in the presence of oxygen to form oxides such as hafnium dioxide (HfO₂) and nickel oxide (NiO).
Reduction: The alloy can be reduced using hydrogen gas to form metallic hafnium and nickel.
Substitution: Hafnium and nickel can undergo substitution reactions with other metals to form intermetallic compounds.
Major Products Formed
Oxides: HfO₂ and NiO
Halides: HfCl₄ and NiCl₂
Intermetallic Compounds: Various hafnium-nickel intermetallics.
科学的研究の応用
Hafnium-nickel alloys have a wide range of scientific research applications due to their unique properties:
Chemistry: Used as catalysts in chemical reactions due to their high surface area and reactivity.
Biology: Investigated for potential use in biomedical implants and devices due to their biocompatibility and corrosion resistance.
Medicine: Explored for use in radiation therapy equipment due to hafnium’s ability to absorb neutrons.
Industry: Widely used in aerospace and nuclear industries for high-temperature and high-strength applications
作用機序
The mechanism by which hafnium-nickel alloys exert their effects is primarily through their structural and chemical properties. Hafnium enhances the grain boundary structure of the alloy, suppressing grain-boundary sliding and slowing down crack growth. This results in increased plasticity and strength. Additionally, hafnium’s tendency to form carbides and its high oxidation resistance contribute to the alloy’s overall durability and performance .
類似化合物との比較
Similar Compounds
Nickel-Titanium (NiTi) Alloys: Known for their shape memory and superelastic properties, used in medical devices and actuators.
Nickel-Chromium (NiCr) Alloys: Known for their high-temperature resistance and used in heating elements and turbines.
Nickel-Cobalt (NiCo) Alloys: Known for their magnetic properties and used in electronic applications
Uniqueness of Hafnium-Nickel Alloys
Hafnium-nickel alloys are unique due to their combination of high melting point, corrosion resistance, and mechanical strength. The addition of hafnium significantly enhances the alloy’s performance in high-temperature and high-stress environments, making it superior to other nickel-based alloys in specific applications .
特性
CAS番号 |
12315-72-9 |
|---|---|
分子式 |
Hf2Ni7 |
分子量 |
767.83 g/mol |
IUPAC名 |
hafnium;nickel |
InChI |
InChI=1S/2Hf.7Ni |
InChIキー |
PFEMZKBPHOOVKD-UHFFFAOYSA-N |
正規SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Hf].[Hf] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one](/img/structure/B14719629.png)

![7-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14719643.png)


![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)

![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)




![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)

